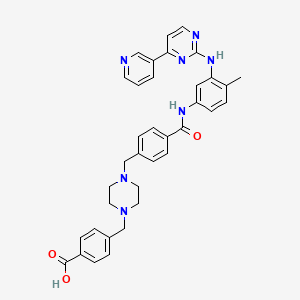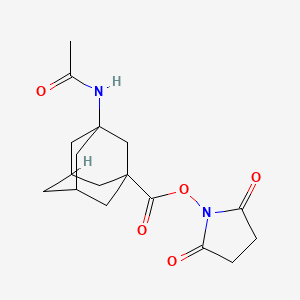![molecular formula C8H9N3O B12314236 5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-on ist eine heterocyclische Verbindung, die zur Familie der Pyrido[2,3-d]pyrimidine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und von erheblichem Interesse in der medizinischen Chemie. Die Struktur von 5-Methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-on besteht aus einem kondensierten Pyridin- und Pyrimidinringsystem, das zu seinen einzigartigen chemischen Eigenschaften beiträgt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-on beinhaltet typischerweise die Cyclisierung von 5-Acetyl-4-aminopyrimidinen. Eine gängige Methode umfasst das Erhitzen von 5-Acetyl-4-aminopyrimidinen mit Carbonsäureanhydriden oder Säurechloriden unter Rückflussbedingungen in Gegenwart einer Base wie Natriummethoxid in Butanol . Diese Reaktion führt zur Bildung der Pyrido[2,3-d]pyrimidin-5-on-Derivate durch die Einbeziehung der Acetylmethylgruppe und der Amidcarbonyl-Einheit in den Cyclisierungsprozess .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 5-Methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-on sind in der Literatur nicht gut dokumentiert. Die allgemeinen Prinzipien der heterocyclischen Synthese, wie die Verwendung von Hochtemperatur-Cyclisierungsreaktionen und der Einsatz effizienter Katalysatoren, werden wahrscheinlich in der großtechnischen Produktion angewendet.
Chemische Reaktionsanalyse
Arten von Reaktionen
5-Methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen im Pyrimidinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-Oxide, Dihydroderivate und substituierte Pyrido[2,3-d]pyrimidine, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
5-Methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 5-Methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise bindet es als Tyrosinkinase-Inhibitor an die ATP-Bindungsstelle der Kinase, verhindert die Phosphorylierung und die anschließende Signaltransduktion . Als Cyclin-abhängiger Kinase-Inhibitor stört es den Zellzyklus, was zu einer Zellzyklusarretierung und Apoptose in Krebszellen führt .
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[2,3-d]pyrimidines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . As a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrido[2,3-d]pyrimidin-5-on: Ähnlich in der Struktur, aber mit unterschiedlichen Substituenten an verschiedenen Positionen.
Pyrido[2,3-d]pyrimidin-7-on: Ein weiteres Derivat mit einer anderen Position des Stickstoffatoms im Ringsystem.
Pyrimidino[4,5-d][1,3]oxazin: Eine verwandte Verbindung mit einem zusätzlichen kondensierten Oxazinring.
Einzigartigkeit
5-Methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-on ist aufgrund seines spezifischen Substitutionsschemas und den daraus resultierenden biologischen Aktivitäten einzigartig. Seine Fähigkeit, sowohl als Tyrosinkinase-Inhibitor als auch als Cyclin-abhängiger Kinase-Inhibitor zu wirken, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3O/c1-5-2-3-9-7-6(5)8(12)11-4-10-7/h4H,2-3H2,1H3,(H,9,10,11,12) |
InChI-Schlüssel |
USGJGIPTDXCGKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=O)NC=NC2=NCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)








![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)


![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
